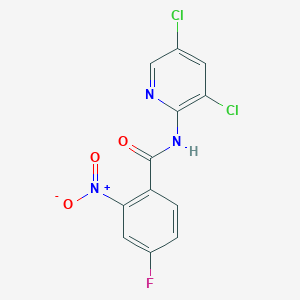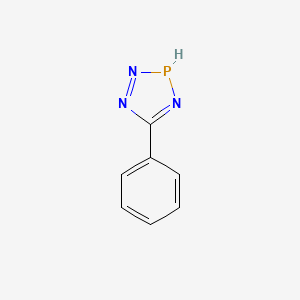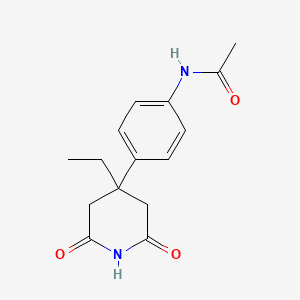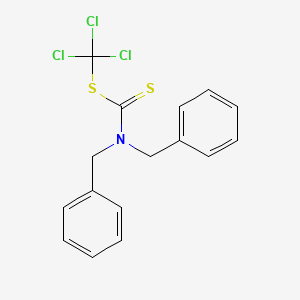
Octadeca-11,13-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-11,13-dienal: is an organic compound with the molecular formula C18H32O It is a type of fatty aldehyde characterized by the presence of two double bonds at the 11th and 13th positions in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dienal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. One common method is the Dess-Martin oxidation, which converts alcohols to aldehydes with minimal isomerization of double bonds . Another approach involves the use of high-performance liquid chromatography to separate and purify the compound from complex mixtures .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: Octadeca-11,13-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Octadeca-11,13-dienoic acid.
Reduction: Octadeca-11,13-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octadeca-11,13-dienal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds:
9,12-Octadecadienal: Another fatty aldehyde with double bonds at the 9th and 12th positions.
Octadecatetraenoic acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness: Octadeca-11,13-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its ability to modulate inflammatory and antioxidant pathways sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine.
Propriétés
| 96348-47-9 | |
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
octadeca-11,13-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,18H,2-4,9-17H2,1H3 |
Clé InChI |
YMRRHPHPVJAAPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)


![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)


